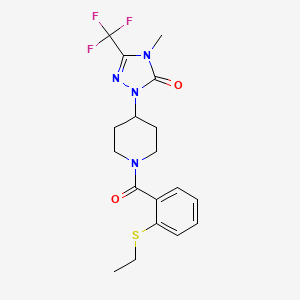![molecular formula C21H19N3O4 B2570380 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 2034286-12-7](/img/structure/B2570380.png)
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the phenyl ring might participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is part of a broader category of chemicals that include 1,3,4-oxadiazoles, which have been synthesized and characterized for various applications. For instance, novel indole-based 1,3,4-oxadiazoles have been synthesized from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives, demonstrating potential antibacterial and antifungal activities (L. Nagarapu & Upendra Pingili, 2014). Similarly, heterocyclic compounds containing the benzoxazole moiety were synthesized and are expected to possess biological activity (A. Abdelhamid, V. B. Baghos, & M. S. A. Halim, 2008).
Antimicrobial Evaluation
Oxadiazoles, including those similar in structure to the compound , have been evaluated for their antimicrobial properties. A study on new oxadiazoles derived from phenylpropionohydrazides showed significant activity against strains of S. aureus and P. aeruginosa, highlighting the potential of oxadiazoles in antimicrobial applications (N. Fuloria et al., 2009).
Antifungal Activity
The synthesis of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against Gibberella zeae, indicating the potential of these compounds in antifungal applications (Yuanyuan Liu et al., 2012).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of related compounds, such as 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, has been conducted, revealing insights into hydrogen bond interactions and the formation of supramolecular frameworks. These studies contribute to the understanding of the chemical and physical properties of oxadiazole derivatives (Yalei Cai et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(9-14-6-7-18-19(8-14)27-13-26-18)24-10-16(15-4-2-1-3-5-15)17(11-24)21-22-12-28-23-21/h1-8,12,16-17H,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBPPEMXHGMEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NOC=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2570302.png)
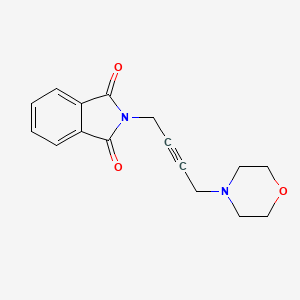
![N,2-Diphenyl[60]fulleropyrrolidine](/img/structure/B2570305.png)
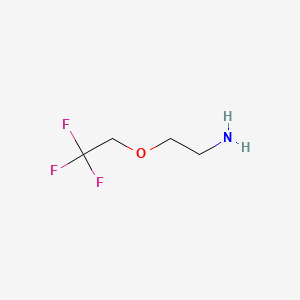
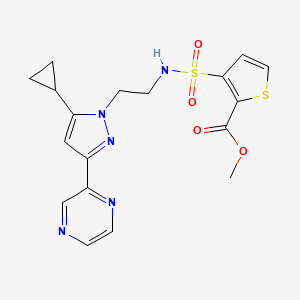
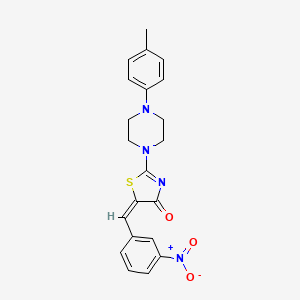
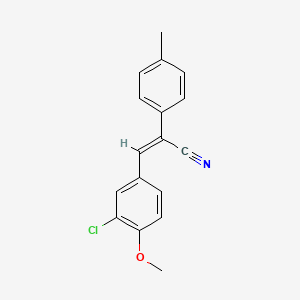
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2570312.png)
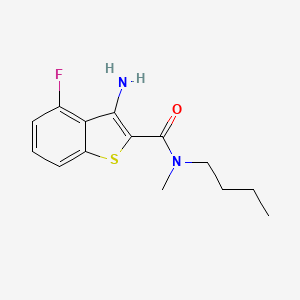
![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)
